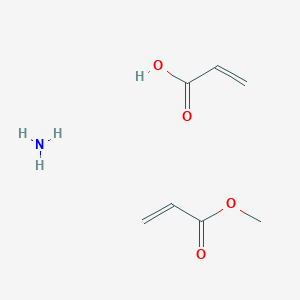
Azane;methyl prop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
Methyl Prop-2-enoate (Methyl Acrylate): Methyl acrylate is produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid.
Prop-2-enoic Acid (Acrylic Acid): Acrylic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production.
Industrial Production Methods
Ammonia: The Haber-Bosch process is the primary industrial method for ammonia production.
Methyl Acrylate: Industrial production involves esterification and transesterification processes, often facilitated by the formation of low boiling azeotropes.
Acrylic Acid: Industrial production involves the catalytic oxidation of propylene.
Análisis De Reacciones Químicas
Types of Reactions
Azane (Ammonia): Undergoes reactions such as oxidation, reduction, and substitution.
Methyl Prop-2-enoate (Methyl Acrylate): Undergoes polymerization, esterification, and transesterification.
Prop-2-enoic Acid (Acrylic Acid): Undergoes polymerization, esterification, and addition reactions.
Common Reagents and Conditions
Ammonia: Common reagents include oxygen (for oxidation) and acids (for substitution).
Methyl Acrylate: Common reagents include methanol and acids for esterification.
Acrylic Acid: Common reagents include alcohols for esterification and various catalysts for polymerization.
Major Products
Ammonia: Produces nitrogen oxides upon oxidation.
Methyl Acrylate: Produces polymers and copolymers used in various applications.
Acrylic Acid: Produces polymers such as polyacrylic acid and superabsorbent polymers.
Aplicaciones Científicas De Investigación
Azane, methyl prop-2-enoate, and prop-2-enoic acid have diverse applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis
Biology: Ammonia is a key nitrogen source in biological systems.
Medicine: Acrylic acid derivatives are used in drug delivery systems and medical adhesives.
Mecanismo De Acción
Ammonia: Acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Methyl Acrylate: Undergoes polymerization through free-radical mechanisms, forming long polymer chains.
Acrylic Acid: Polymerizes through free-radical mechanisms, forming polymers with carboxylic acid functionalities.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
42262-65-7 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
azane;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.H3N/c1-3-4(5)6-2;1-2-3(4)5;/h3H,1H2,2H3;2H,1H2,(H,4,5);1H3 |
Clave InChI |
WNOWYGZOMSSCHP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C.C=CC(=O)O.N |
Números CAS relacionados |
42262-65-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


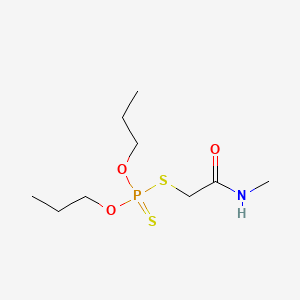

![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
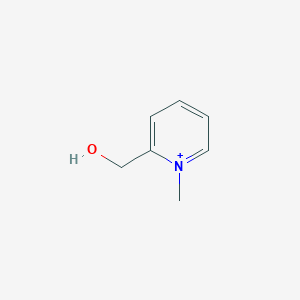

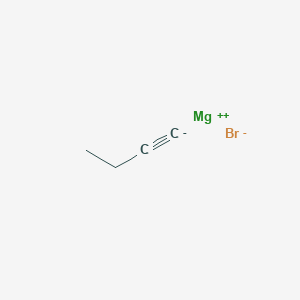

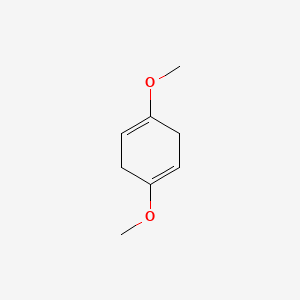
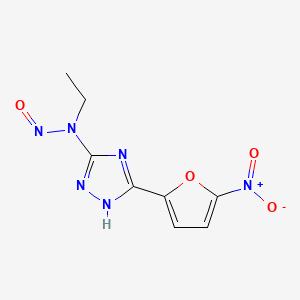
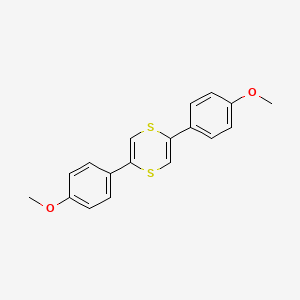
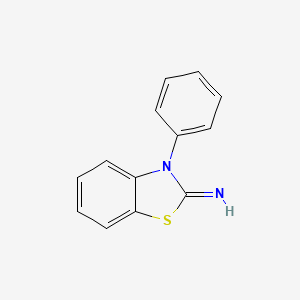
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
